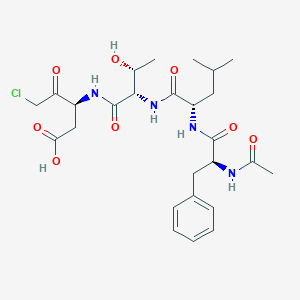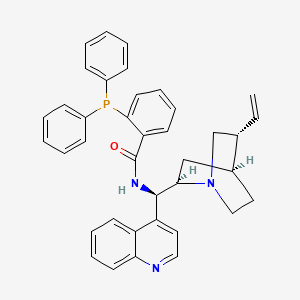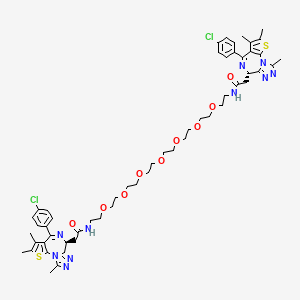
Ethyl 7-(oxiran-2-yl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(oxiran-2-yl)heptanoate is an organic compound characterized by the presence of an epoxide ring and an ester functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions. It is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-(oxiran-2-yl)heptanoate can be synthesized through several methods. One common approach involves the reaction of 7-hydroxyheptanoic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with epichlorohydrin in the presence of a base such as potassium carbonate to form the epoxide ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification followed by epoxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(oxiran-2-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the ester group.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 7-(oxiran-2-yl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-(oxiran-2-yl)heptanoate involves its ability to react with various nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to ring-opening reactions. These reactions can lead to the formation of a variety of products, depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Ethyl 7-(oxiran-2-yl)heptanoate can be compared with other similar compounds such as:
Ethyl 7-(oxiran-2-yl)octanoate: Similar structure but with an additional carbon in the alkyl chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 7-(oxiran-2-yl)hexanoate: Similar structure but with one less carbon in the alkyl chain.
These compounds share similar reactivity due to the presence of the epoxide ring but differ in their physical properties and specific applications.
Properties
IUPAC Name |
ethyl 7-(oxiran-2-yl)heptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-13-11(12)8-6-4-3-5-7-10-9-14-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATWGCYSNAGZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B8134318.png)
![tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B8134322.png)
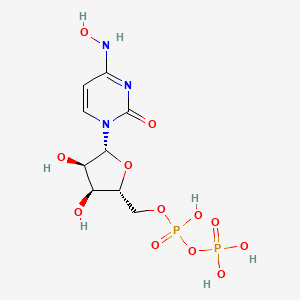

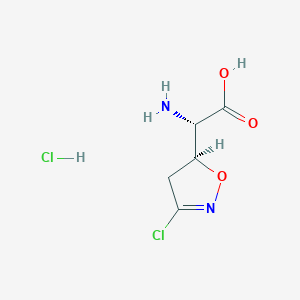
![Lys-[Des-Arg9]Bradykinin (TFA)](/img/structure/B8134352.png)

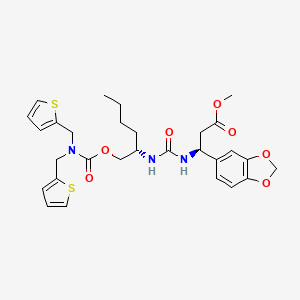
![4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid](/img/structure/B8134370.png)


